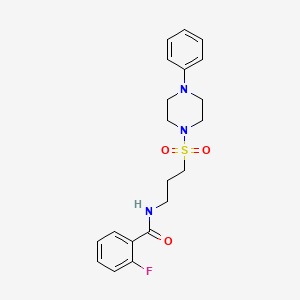

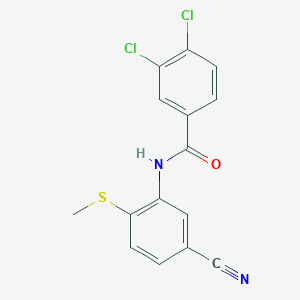

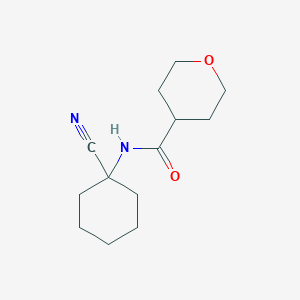

2-fluoro-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

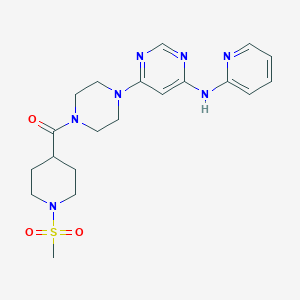

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the conventional synthesis of benzimidazole derivatives, where the benzimidazole nuclei were condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Molecular Structure Analysis

The molecular formula of FPB is C20H24FN3O3S, and it has a molecular weight of 405.49.Scientific Research Applications

Herbicide Activity Enhancement

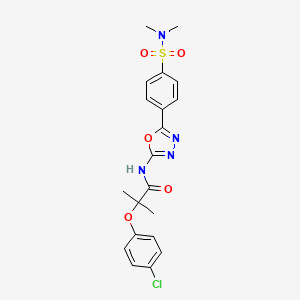

Fluorinated compounds have shown significant improvements in herbicide activity. For instance, the introduction of fluorine atoms into certain molecules can drastically change their herbicidal properties, demonstrating enhanced activity and selectivity for broad-leaf weeds in crops like rice, cereals, and maize. A study by Hamprecht et al. (2004) explores the effect of selective fluorine substitution in bentranil and its analogs, highlighting the role of fluorine in improving herbicidal efficacy (Hamprecht, Würzer, & Witschel, 2004).

Antimicrobial Applications

Fluorinated benzisothiazolones and benzamides have been synthesized and evaluated for their antimicrobial properties, showing high activity against fungi and Gram-positive bacteria. This underscores the potential of fluorinated compounds in developing new antimicrobial agents, as discussed by Carmellino et al. (1994) (Carmellino, Pagani, Pregnolato, Terreni, & Pastoni, 1994).

Pharmaceutical Research

In pharmaceutical research, the selective introduction of fluorine atoms into bioactive molecules often yields derivatives with unique and beneficial properties. Studies have explored the fluorination of pharmacologically active compounds to produce fluorinated analogs with potential as new drugs or drug candidates. An example is the work by Desmarteau and Resnati (1992), which demonstrates the synthesis of fluorinated derivatives of warfarin, sulfinpyrazone, and barbituric acid (Desmarteau & Resnati, 1992).

Enzyme Inhibition

Fluorinated sulphonamides have been investigated for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Bilginer et al. (2019) synthesized a series of fluorinated sulphonamides and evaluated their inhibitory potential, revealing significant activity and suggesting the importance of fluorine in enhancing enzyme inhibition (Bilginer et al., 2019).

properties

IUPAC Name |

2-fluoro-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3S/c21-19-10-5-4-9-18(19)20(25)22-11-6-16-28(26,27)24-14-12-23(13-15-24)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMCVTIQPWPTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)

![(Z)-ethyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2449667.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2449679.png)

![1-(3,4-dimethylphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2449680.png)

![1-(4-fluorophenyl)-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449684.png)